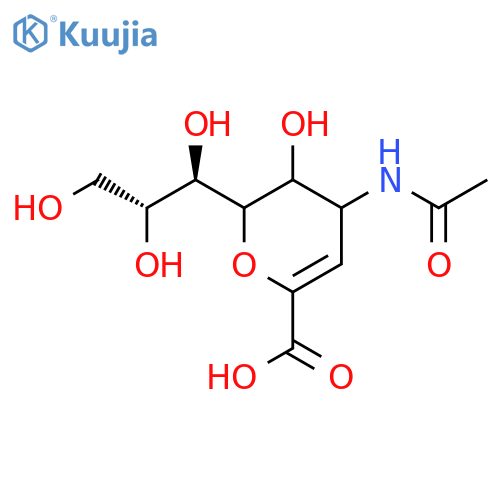

Cas no 263155-11-9 (4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid)

4-アセチルアミノ-2,6-アンヒドロ-3,4-ジデオキシ-D-グリセロ-D-ガラクト-ノン-2-エン酸は、複雑な構造を持つ糖類誘導体であり、生化学研究や医薬品開発において重要な中間体として利用されています。この化合物の特徴は、特異的なアセチルアミノ基とアンヒドロ構造を有しており、糖鎖修飾や酵素反応の研究に有用です。また、3,4-ジデオキシ構造により代謝安定性が高く、生体適合性材料や標的薬剤の設計における応用が期待されます。その立体化学的な特性から、分子認識や細胞間相互作用のメカニズム解明にも貢献可能です。

263155-11-9 structure

商品名:4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid

4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid 化学的及び物理的性質

名前と識別子

-

- D-glycero-D-galacto-Non-2-enonicacid, 4-(acetylamino)-2,6-anhydro-3,4-dideoxy-

- (2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

- 4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid

- iso-Neu4Ac2en

- (2S,3R,4R)-4-ACETAMIDO-3-HYDROXY-2-((1R,2R)-1,2,3-TRIHYDROXYPROPYL)-3,4-DIHYDRO-2H-PYRAN-6-CARBOXYLIC ACID

- 4-ACETAMIDO-2,6-ANHYDRO-3,4-DIDEOXY-D-GLYCERO-D-GALACTONON-2-ENONIC ACID

- 4-ACETYLAMINO-KDN2EN

- 4-Acetylamino-Kdn2en,iso-Neu4Ac2en

- 263155-11-9

- 4-Acetylamino-2,6-anhydro-3,4-Dideoxy-D-glycero-d-galactonon-2-enonic acid

-

- インチ: InChI=1S/C11H17NO8/c1-4(14)12-5-2-7(11(18)19)20-10(8(5)16)9(17)6(15)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19)/t5?,6-,8?,9-,10?/m1/s1

- InChIKey: OROCJNDGXWMTBX-NZZKMWLNSA-N

- ほほえんだ: OC[C@H]([C@H](C1OC(C(=O)O)=CC(NC(=O)C)C1O)O)O

計算された属性

- せいみつぶんしりょう: 291.09500

- どういたいしつりょう: 291.09541650g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 8

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 409

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.5

- トポロジー分子極性表面積: 157Ų

じっけんとくせい

- 色と性状: 白色固体

- 密度みつど: 1.588

- ゆうかいてん: 189-191°C

- ふってん: 773.428°C at 760 mmHg

- フラッシュポイント: 421.554°C

- 屈折率: 1.613

- PSA: 156.55000

- LogP: -2.67570

4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A168160-5mg |

4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid |

263155-11-9 | 5mg |

$ 999.00 | 2023-04-19 | ||

| TRC | A168160-1mg |

4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid |

263155-11-9 | 1mg |

$ 270.00 | 2023-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-220922-1mg |

4-Acetylamino-Kdn2en, iso-Neu4Ac2en, |

263155-11-9 | 1mg |

¥3610.00 | 2023-09-05 | ||

| TRC | A168160-2mg |

4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid |

263155-11-9 | 2mg |

$ 511.00 | 2023-04-19 | ||

| TRC | A168160-10mg |

4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid |

263155-11-9 | 10mg |

$ 1860.00 | 2023-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-220922-1 mg |

4-Acetylamino-Kdn2en, iso-Neu4Ac2en, |

263155-11-9 | 1mg |

¥3,610.00 | 2023-07-11 |

4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

263155-11-9 (4-Acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid) 関連製品

- 475483-21-7((4S,5R,6R)-5-Acetamido-4-amino-6-((1R,2R)-2,3-dihydroxy-1-methoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic Acid)

- 130525-62-1(Zanamivir amine)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量